Bienvenue dans la boutique en ligne BenchChem!

Sulprostone

Prostanoid receptor pharmacology EP3 receptor selectivity Recombinant receptor binding

Sulprostone (CP-34089, ZK-57671, SHB is a synthetic prostaglandin E2 (PGE2) analog engineered with two key structural modifications—an N-methanesulfonyl carboxamide at C-1 and a 16-phenoxy substitution on the omega-chain—that confer resistance to the primary metabolic inactivation pathways of natural PGE2. It functions as a potent and selective agonist at the EP3 prostanoid receptor (Ki = 0.35 nM at human recombinant EP3-III) with secondary activity at EP1 (Ki = 107 nM) and negligible binding to EP2, EP4, DP, IP, and TP receptors (all Ki >7,740 nM) in recombinant receptor assays.

Molecular Formula C23H31NO7S
Molecular Weight 465.6 g/mol
CAS No. 60325-46-4
Cat. No. B1662612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulprostone
CAS60325-46-4
Synonyms16-phenoxy-omega-17,18,19,20-tetranor-PGE2 methylsulfonylamide
16-phenoxytetranor-PGE2 methylsulfonylamide
34.089 Pfizer
5Z,13E-18R,11R,12R,15R- dihydroxy-9-oxo-16-phenoxy-17,18,19,20-tetranor- 5,13-prostadienoic acid methylsulfonylamide
CP-34089
Nalador
SHB 286
sulproston
sulprostone
ZK-57671
Molecular FormulaC23H31NO7S
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
InChIInChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,22-/m1/s1
InChIKeyUQZVCDCIMBLVNR-TWYODKAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Sulprostone (CAS 60325-46-4): A Synthetic EP3/EP1-Selective Prostaglandin E2 Analog for Uterotonic and Targeted Research Applications


Sulprostone (CP-34089, ZK-57671, SHB 286) is a synthetic prostaglandin E2 (PGE2) analog engineered with two key structural modifications—an N-methanesulfonyl carboxamide at C-1 and a 16-phenoxy substitution on the omega-chain—that confer resistance to the primary metabolic inactivation pathways of natural PGE2 [1]. It functions as a potent and selective agonist at the EP3 prostanoid receptor (Ki = 0.35 nM at human recombinant EP3-III) with secondary activity at EP1 (Ki = 107 nM) and negligible binding to EP2, EP4, DP, IP, and TP receptors (all Ki >7,740 nM) in recombinant receptor assays [2]. Clinically, sulprostone is employed as a second-line injectable uterotonic for postpartum hemorrhage and for induction of labor following fetal death, and is used in combination with mifepristone for medical termination of early pregnancy [3].

Why Sulprostone Cannot Be Interchanged with Misoprostol, Dinoprostone, or Carboprost Despite Shared Prostaglandin Classification


Although sulprostone, misoprostol, dinoprostone (PGE2), and carboprost all belong to the prostaglandin class and share uterotonic properties, their receptor selectivity profiles, metabolic stability, and route-dependent side-effect signatures diverge substantially, making generic substitution scientifically unjustified. Sulprostone's engineered N-methanesulfonyl carboxamide and 16-phenoxy motifs produce a high-selectivity EP3 agonist profile with a >22,000-fold selectivity window over EP2, EP4, DP, IP, and TP receptors, whereas misoprostol (free acid) binds EP2 (Ki = 34 nM), EP3 (Ki = 7.9 nM), and EP4 (Ki = 23 nM) with comparable multi-receptor affinity, and dinoprostone activates all four EP subtypes indiscriminately [1]. Carboprost, a 15-methyl-PGF2α analog, primarily targets FP receptors and lacks meaningful EP receptor engagement [2]. These molecular differences directly translate to distinct functional potencies, side-effect profiles, and storage requirements that must be carefully matched to the intended experimental or clinical application [3].

Quantitative Differential Evidence for Sulprostone vs Closest Prostaglandin Analogs Supporting Informed Procurement


Recombinant Human EP Receptor Binding Selectivity: Sulprostone vs Misoprostol and PGE2

Sulprostone displays exceptional binding selectivity for the EP3 receptor subtype (Ki = 0.35 ± 0.11 nM at human EP3-III) with a >22,000-fold selectivity margin over EP4, EP2, DP, IP, and TP receptors, all of which exhibit Ki values >7,740 nM in the same HEK293 recombinant expression system [1]. In head-to-head comparison, misoprostol (methyl ester) shows substantially weaker and less selective EP3 binding (Ki = 319 ± 15 nM), with measurable secondary activity at EP2 (Ki = 10,249 ± 1,343 nM) and EP4 (Ki = 5,499 ± 1,102 nM) [1]. The free acid metabolite of misoprostol gains improved EP3 affinity (Ki = 7.9 ± 1.0 nM) but also acquires high affinity for EP2 (Ki = 34 ± 5 nM) and EP4 (Ki = 23 ± 2 nM), resulting in a multi-receptor profile with less than 3-fold selectivity among EP subtypes [1]. Sulprostone also shows modest EP1 binding (Ki = 107 ± 15 nM) and FP binding (Ki = 198 ± 10 nM), but these are ~300-fold and ~560-fold weaker than its EP3 affinity, respectively [1].

Prostanoid receptor pharmacology EP3 receptor selectivity Recombinant receptor binding

Functional EP3 Contractile Potency in Isolated Vascular Tissue: Sulprostone vs Misoprostol, Gemeprost, and PGE2

In the isolated guinea-pig aorta assay—a validated tissue model for EP3 receptor-mediated vascular contraction—sulprostone demonstrated the highest contractile potency among all tested PGE analogs, with an equi-effective molar ratio (EMR) of 1.0 (EC50 ~23 nM) [1]. The full potency ranking was: sulprostone (EMR 1.0) > SC-46275 (EMR 0.11) > misoprostol (EMR 2.2) > gemeprost (EMR 3.3) > PGE2 (EMR 5.4) > 17-phenyl-PGE2 (EMR 6.0) > GR-63799 (EMR 8.9) [1]. This establishes sulprostone as 2.2-fold more potent than misoprostol, 3.3-fold more potent than gemeprost, and 5.4-fold more potent than the endogenous agonist PGE2 at the EP3 receptor in this tissue [1]. Notably, sulprostone acted as a partial agonist, producing a maximum contraction of only 40% relative to the full agonists phenylephrine or U-46619 (TP-receptor agonist), indicating a ceiling effect on contractile efficacy [1].

EP3 receptor functional pharmacology Vascular smooth muscle contraction Prostanoid agonist potency ranking

Clinical Side-Effect Profile in Pregnancy Termination: Sulprostone Intravenous vs Vaginal Misoprostol in Randomized Controlled Trial

In a multicenter randomized controlled trial comparing intravenous sulprostone (initial infusion rate 1 μg/min) with vaginal misoprostol (200 μg every 6 hours) for ending pregnancy after fetal death (14–42 weeks gestation, n=139 analyzed), the two agents demonstrated comparable efficacy: delivery within 36 hours was achieved in 92.8% (sulprostone) vs 97.1% (misoprostol), a non-significant difference [1]. However, the side-effect profiles diverged significantly. Hyperthermia ≥38°C was more than twice as frequent with misoprostol (24.3%) compared with sulprostone (11.6%), yielding an absolute risk difference of +12.7% (95% CI +1.2% to +25.3%) attributable to the dose-dependent pyrogenic effect of misoprostol [1]. Conversely, lack of freedom of movement was reported by 63.8% of sulprostone patients vs 34.3% of misoprostol patients (absolute difference −29.5%; 95% CI −13.6% to −45.4%), directly attributable to the intravenous route of sulprostone administration [1]. Gastrointestinal side effects, analgesic use, pain perception, blood loss, and placental retention rates did not differ significantly between groups [1].

Obstetric pharmacology Pregnancy termination Prostaglandin uterotonics Randomized controlled trial

Structural Basis for Metabolic Stability: N-Methanesulfonyl Carboxamide and 16-Phenoxy Modifications vs Natural PGE2

Sulprostone was specifically designed to overcome the rapid in vivo inactivation of natural PGE2 through two structural modifications: (i) an N-methanesulfonyl carboxamide group replacing the C-1 carboxylate, which blocks β-oxidation and prevents the initial step of metabolic degradation, and (ii) a 16-phenoxy substitution on the omega-chain, which confers steric resistance to 15-hydroxy prostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGE2 inactivation [1][2]. These modifications were confirmed to produce tissue-selective uterine stimulant activity in preclinical screening [1]. The clinical impact of this engineered stability is demonstrated by an early pregnancy termination study in which sulprostone vaginal administration achieved a 95% success rate with only 20% incidence of drug-related side effects, compared to the 80–90% side-effect incidence historically reported for natural PGE2 and PGF2α used for the same indication [3]. This represents an approximately 4.0–4.5-fold reduction in treatment-associated side effects [3].

Prostaglandin medicinal chemistry Metabolic stability 15-PGDH resistance Therapeutic index

Pharmaceutical Storage and Cold-Chain Requirements: Sulprostone vs Carboprost and Misoprostol

Among the three clinically utilized injectable prostaglandin uterotonics, storage temperature requirements differ substantially, with direct implications for procurement and supply-chain planning. Sulprostone requires frozen storage at −20°C to maintain potency, whereas carboprost (15-methyl-PGF2α) requires refrigeration at 2–8°C, and misoprostol is stable at ambient room temperature without cold-chain requirements [1]. Both sulprostone and carboprost are documented to lose effectiveness if stored at room temperature, but the stricter −20°C requirement for sulprostone imposes additional logistical demands [1]. These storage specifications are corroborated by vendor technical datasheets, which consistently specify −20°C storage for sulprostone .

Prostaglandin stability Cold-chain logistics Pharmaceutical procurement Uterotonic storage

Evidence-Backed Application Scenarios Where Sulprostone Provides Specific Advantages Over Prostaglandin Alternatives


EP3 Receptor-Selective Pharmacological Probe for In Vitro Signaling Studies

When experimental protocols require clean activation of the EP3 receptor without concomitant EP2- or EP4-mediated Gαs/cAMP signaling, sulprostone is the preferred tool compound. Its >22,000-fold selectivity margin over EP2, EP4, DP, IP, and TP receptors—demonstrated in recombinant human receptor binding assays [1]—enables researchers to attribute observed effects specifically to EP3 engagement, unlike misoprostol which activates EP2, EP3, and EP4 with less than 3-fold selectivity and triggers confounding cAMP elevation through EP2/EP4. The high EP3 affinity (Ki = 0.35 nM) also permits low nanomolar working concentrations, minimizing off-target effects.

Preclinical Ex Vivo Tissue Contractility Studies of EP3-Mediated Smooth Muscle Responses

For isolated tissue bath studies of EP3 receptor-mediated contraction in vascular, uterine, or gastrointestinal smooth muscle preparations, sulprostone provides the highest functional potency among commercially available PGE analogs. Its EMR of 1.0 (EC50 ~23 nM) in guinea-pig aorta significantly exceeds that of misoprostol (EMR 2.2), gemeprost (EMR 3.3), and PGE2 (EMR 5.4) [1]. The well-characterized partial agonist behavior (maximal contraction 40% of full agonist) also provides a defined ceiling effect useful for studying receptor reserve and signal amplification. Researchers should note that the −20°C storage requirement necessitates proper cold-chain handling upon receipt.

Clinical Labor Induction Following Fetal Death Where Hyperthermia Risk Must Be Minimized

In obstetric settings requiring pregnancy termination after fetal death (14–42 weeks gestation), intravenous sulprostone offers a clinically meaningful advantage over vaginal misoprostol in reducing hyperthermia risk. Evidence from a multicenter RCT shows hyperthermia ≥38°C occurs in 11.6% of sulprostone patients vs 24.3% of misoprostol patients (absolute risk reduction 12.7%) [1]. This differential is particularly relevant for patients with pre-existing fever sensitivity or where temperature elevation could confound clinical monitoring. The trade-off is reduced patient mobility (63.8% vs 34.3% reporting lack of freedom) due to the intravenous route, and the known association with coronary vasospasm (frequency ~1 in 20,000) mandates cardiovascular risk screening before administration [2].

Negative Selection: Sulprostone Is Contraindicated as a Dinoprostone Substitute in GMP Dendritic Cell Vaccine Manufacturing

Despite being a PGE2 analog, sulprostone must not be used to replace dinoprostone (PGE2) in clinical-grade monocyte-derived dendritic cell (DC) maturation protocols for cancer immunotherapy. A direct comparative study demonstrated that sulprostone consistently reduces DC recovery, impairs co-stimulatory molecule expression, and compromises both spontaneous and directed migratory capacity compared with dinoprostone [1]. The study concluded that sulprostone 'strongly reduces the functional quality of DCs, thus cannot replace dinoprostone in the maturation cocktail' [1]. This negative evidence is critical for cell therapy manufacturing teams evaluating prostaglandin sourcing options: sulprostone's EP3-dominant selectivity profile produces a functionally inferior DC product, and its substitution for dinoprostone would represent a protocol deviation with potential impact on vaccine potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulprostone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.